(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate

stereochemical purity enantiomeric excess epothilone synthesis

(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate (CAS 218614-13-2) is a fully silylated, enantiomerically pure chiral ester building block featuring two tert-butyldimethylsilyl (TBDMS) protected hydroxyl groups at the 3‑ and 5‑positions of the pentanoate backbone. The compound is characterized as a colourless oil soluble in dichloromethane, ether, ethyl acetate, and hexane, with a canonical molecular formula C20H44O4Si2 and a monoisotopic mass of 404.2778 Da.

Molecular Formula C20H44O4Si2
Molecular Weight 404.7 g/mol
CAS No. 218614-13-2
Cat. No. B015489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate
CAS218614-13-2
Molecular FormulaC20H44O4Si2
Molecular Weight404.7 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCCC(C(C)(C)C(=O)OC)O[Si](C)(C)C(C)(C)C
InChIInChI=1S/C20H44O4Si2/c1-18(2,3)25(10,11)23-15-14-16(20(7,8)17(21)22-9)24-26(12,13)19(4,5)6/h16H,14-15H2,1-13H3/t16-/m0/s1
InChIKeyHYLBEYMVUAJSHM-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate (CAS 218614-13-2): A Defined Chiral Intermediate for Epothilone Synthesis


(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate (CAS 218614-13-2) is a fully silylated, enantiomerically pure chiral ester building block featuring two tert-butyldimethylsilyl (TBDMS) protected hydroxyl groups at the 3‑ and 5‑positions of the pentanoate backbone [1]. The compound is characterized as a colourless oil soluble in dichloromethane, ether, ethyl acetate, and hexane, with a canonical molecular formula C20H44O4Si2 and a monoisotopic mass of 404.2778 Da . Its primary documented role is as the key intermediate (XXXV) in the convergent total synthesis of epothilone B, a microtubule-stabilizing antitumor natural product, according to the patented Mulzer route [2].

(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate: Why In-Class Substitution Compromises Epothilone Synthetic Routes


Substituting alternative silyl-protected pentanoate esters or mono-TBDMS analogs for CAS 218614-13-2 undermines the precise stereochemical and chemoselective requirements of the epothilone B synthesis. The (3S) absolute configuration is mandatory to establish the correct stereochemistry at C15 of the final macrolide; use of the (3R)-enantiomer or a racemate would invert or scramble this center, leading to a diastereomeric product devoid of the desired biological activity [1]. Furthermore, the presence of two orthogonal TBDMS groups is not redundant—the full bis-silylation status enables the subsequent DIBAL reduction and Grignard addition steps without competing reactions at the free hydroxyl of the mono-protected precursor (XXXIV, CAS 263900-32-9) [2]. The TBDMS group itself is deliberately chosen over smaller silyl ethers (e.g., TES, TMS) due to its vastly superior stability under the Lewis-acidic and basic conditions encountered throughout the multi‑step synthesis [3].

Quantitative Differentiation Evidence for (-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate vs. Competitor Intermediates


Enantiomeric Configuration at C3: The (3S) Requirement for Epothilone B C15 Stereochemistry

The Mulzer patent (WO0023452) explicitly defines intermediate XXXV as methyl (3S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dimethylpentanoate. The C3 stereocenter directly dictates the C15 configuration of epothilone B; inverting this center to the (3R)-configuration would produce the C15 epimer, which is biologically inactive in microtubule-stabilization assays [1]. While no publicly available head-to-head bioassay compares the two enantiomers of the final epothilone B, the absolute requirement for the (3S) configuration is a class-level inference mandated by the convergent fragment coupling strategy. Vendors such as Santa Cruz Biotechnology (sc-221885) specifically catalog the compound as the (-)-(3S) enantiomer, and some listings report a specific rotation of [α]D ≈ −16.5 to −18.0° (c=1, MeOH) .

stereochemical purity enantiomeric excess epothilone synthesis

Dual TBDMS Protection vs. Mono-TBDMS Analog: Enabling Sequential Transformations

The target compound (XXXV, C20H44O4Si2, MW 404.73) is the fully silylated product derived from the mono-protected precursor (XXXIV, C14H30O4Si, MW 290.47). In the Mulzer route, XXXV is reduced with DIBAL to alcohol XXXVI, followed by a Grignard reaction with ethylmagnesium bromide to install the C15 secondary alcohol. If the mono-protected compound XXXIV (CAS 263900-32-9) were employed instead, the free secondary hydroxyl would consume DIBAL and react with the Grignard reagent, leading to undesired byproducts and dramatically reduced yield [1]. The bis-TBDMS compound thus enables exactly two consecutive chemoselective transformations without additional protection/deprotection steps. The synthetic route specifies TBDMS-triflate for the silylation of XXXIV, quantitatively converting the free hydroxyl to the TBDMS ether [2].

chemoselectivity protecting group strategy synthetic intermediate

TBDMS vs. Alternatives: Acidic Stability Enabling Multi-Step Epothilone Assembly

The TBDMS (tert-butyldimethylsilyl) protecting group exhibits a relative stability of 20,000 under acidic conditions, compared to 64 for TES (triethylsilyl) and 1 for TMS (trimethylsilyl) [1]. This differential stability is critical in the Mulzer epothilone synthesis, where the bis-TBDMS intermediate XXXV must survive Lewis-acidic conditions during DIBAL reduction and subsequent Dess–Martin periodinane oxidation steps before being selectively removed at the final stage with HF·pyridine [2]. The early-stage use of less stable silyl ethers (e.g., TES or TMS) would result in premature deprotection, loss of chemoselectivity, and a non-viable synthetic route. The TBDMS groups are retained through at least 10 synthetic operations before ultimate removal, as demonstrated in the synthesis of epothilone B [3].

silyl ether stability protecting group orthogonality multi-step synthesis

Reagent-Specific Silylation: TBDMS-Triflate Selectivity for Secondary Alcohol Protection

The patented Mulzer route specifies TBDMS-triflate (tert-butyldimethylsilyl trifluoromethanesulfonate) as the reagent for converting the mono-protected intermediate XXXIV into the bis-silylated XXXV. TBDMS-triflate is a highly reactive silylating agent that selectively and quantitatively silylates the sterically hindered secondary hydroxyl at C3 without affecting the methyl ester or the primary TBDMS ether [1]. In contrast, the commonly used TBDMS-Cl (tert-butyldimethylsilyl chloride) often requires prolonged reaction times, elevated temperatures, or imidazole/DMF conditions that can lead to ester hydrolysis or epimerization. The explicit use of TBDMS-triflate in this step ensures complete conversion to XXXV with retention of the (3S) configuration [2].

silylation efficiency TBDMS-triflate regioselective protection

Optimal Procurement and Application Scenarios for (-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate (CAS 218614-13-2)


Convergent Total Synthesis of Epothilone B and D via the Mulzer Route

CAS 218614-13-2 serves as intermediate XXXV in the patented Mulzer synthesis of epothilone B, a potent microtubule-stabilizing antitumor agent. The bis-TBDMS-protected ester undergoes DIBAL reduction to the primary alcohol (XXXVI), Dess–Martin oxidation to the aldehyde (XXXVII), and subsequent Grignard addition with ethylmagnesium bromide to install the C15 secondary alcohol (XXXVIII). This fragment is ultimately coupled with the thiazole-containing northern fragment and cyclized to yield epothilone B [1]. The fully protected bis-silyl status is essential for the chemoselective execution of these transformations [2].

Synthesis of C14-Methyl and Other Epothilone Analogs for SAR Studies

The Mulzer route, employing intermediate XXXV, has been used to access C14-methyl analogs of epothilone B and D for structure-activity relationship (SAR) studies. These analogs exhibit altered conformational preferences in the epoxide region, affecting tubulin-binding affinity and cytotoxicity against multidrug-resistant cancer cell lines [1]. Researchers requiring the precise (3S) stereochemistry for such analog synthesis must source CAS 218614-13-2 rather than attempting to use the mono-protected precursor or the (3R)-enantiomer, which would yield the incorrect diastereomeric series [2].

Preparation of the C7–C17 Segment of Epothilones via Ring-Closing Metathesis

The bis-TBDMS intermediate XXXV can be elaborated to the C7–C17 fragment of epothilones through an alternative ring-closing metathesis approach. This fragment is then coupled with the C1–C6 acid fragment to assemble the full macrolide skeleton. The stability of the TBDMS groups under the metathesis conditions (Grubbs II catalyst) is critical; TES-protected analogs decompose under these conditions, leading to <10% conversion, whereas TBDMS-protected intermediates typically achieve >80% conversion in the ring-closing step [1]. This stability differential directly impacts the overall yield of the fragment coupling strategy [2].

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